molecular formula C12H24N2O2 B069623 Tert-butyl methyl(piperidin-3-ylmethyl)carbamate CAS No. 169750-76-9

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

Cat. No.: B069623
CAS No.: 169750-76-9
M. Wt: 228.33 g/mol
InChI Key: HQZPRFQKDGVCLB-UHFFFAOYSA-N
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Description

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

Safety and Hazards

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate can be synthesized through several methods. One common route involves the reaction of tert-butyl chloroformate with piperidin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of tert-butyl methyl(piperidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive sites in a molecule during chemical synthesis. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • 3-(Boc-aminomethyl)piperidine

Uniqueness

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZPRFQKDGVCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629569
Record name tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-76-9
Record name tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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